Cas no 98197-76-3 (4-Methyloxazole-5-acetonitrile)
4-Methyloxazole-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Methyloxazole-5-acetonitrile
- 5-Oxazoleacetonitrile, 4-methyl-
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- MDL: MFCD28130979
- Inchi: 1S/C6H6N2O/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3
- InChI Key: KVNYTYKJVJDLON-UHFFFAOYSA-N
- SMILES: O1C(CC#N)=C(C)N=C1
4-Methyloxazole-5-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778641-1g |
4-Methyloxazole-5-acetonitrile |
98197-76-3 | 95% | 1g |
$870 | 2024-07-20 | |
| eNovation Chemicals LLC | D778641-1g |
4-Methyloxazole-5-acetonitrile |
98197-76-3 | 95% | 1g |
$870 | 2025-02-21 | |
| eNovation Chemicals LLC | D778641-1g |
4-Methyloxazole-5-acetonitrile |
98197-76-3 | 95% | 1g |
$870 | 2025-02-20 | |
| Chemenu | CM762720-1g |
4-Methyloxazole-5-acetonitrile |
98197-76-3 | 95%+ | 1g |
$954 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528462-1g |
2-(4-Methyloxazol-5-yl)acetonitrile |
98197-76-3 | 98% | 1g |
¥6868.00 | 2024-04-23 | |
| Ambeed | A1187765-250mg |
2-(4-Methyloxazol-5-yl)acetonitrile |
98197-76-3 | 95% | 250mg |
$615.0 | 2025-04-14 | |
| Ambeed | A1187765-1g |
2-(4-Methyloxazol-5-yl)acetonitrile |
98197-76-3 | 95% | 1g |
$1538.0 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY233046-1g |
4-Methyloxazole-5-acetonitrile |
98197-76-3 | ≥95% | 1g |
¥6750.00 | 2025-04-11 |
4-Methyloxazole-5-acetonitrile Suppliers
4-Methyloxazole-5-acetonitrile Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-Methyloxazole-5-acetonitrile
Comprehensive Overview of 4-Methyloxazole-5-acetonitrile (CAS No. 98197-76-3)
4-Methyloxazole-5-acetonitrile, identified by its unique CAS No. 98197-76-3, is a heterocyclic organic compound characterized by a five-membered oxazole ring system substituted with a methyl group at the 4-position and an acetonitrile moiety at the 5-position. This compound belongs to the broader class of oxazoles, which are nitrogen-oxygen-containing heterocycles widely studied for their diverse biological and chemical properties. The molecular structure of 4-methyloxazole-5-acetonitrile combines the stability of aromatic rings with the reactivity of nitriles, making it a valuable scaffold in medicinal chemistry and materials science.
The CAS No. 98197-76-3 is assigned to this compound based on its distinct chemical identity, which is critical for regulatory compliance and scientific communication in global research communities. Its IUPAC name, 4-methyl oxazole-5-carbonitrile, reflects the substitution pattern on the oxazole core, emphasizing the strategic placement of functional groups that influence its reactivity and utility in synthetic pathways.
In recent years, compounds containing both oxazole and nitrile functionalities have garnered significant attention due to their potential as bioactive molecules. The integration of these two structural elements in 4-methyloxazole-5-acetonitrile offers unique opportunities for modulating pharmacological profiles, particularly in enzyme inhibition and receptor binding studies.
The physical properties of this compound include a molecular weight of approximately 111.1 g/mol (C₄H₅N₃O), with solubility characteristics influenced by its polar functional groups. Spectroscopic data such as NMR and mass spectrometry are essential tools for confirming its identity during synthesis or isolation processes.
Synthetic methodologies for producing 4-methyloxazole-5-acetonitrile have evolved significantly, with modern approaches focusing on green chemistry principles and atom-efficient reactions. One notable advancement involves microwave-assisted synthesis under solvent-free conditions, which enhances reaction yields while minimizing environmental impact.
A key feature of this compound is its ability to act as a versatile building block in multistep syntheses. The nitrile group can be transformed into various functionalities including carboxylic acids, amides, or amidines through hydrolysis or nucleophilic addition reactions, while the methyl-substituted oxazole ring provides structural rigidity that can improve drug-like properties.
In pharmaceutical research, compounds like CAS No. 98197-76-3 are often evaluated for their interactions with biological targets such as kinases or proteases. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that similar nitrile-substituted oxazoles exhibited promising activity against specific cancer-related enzymes when optimized through structure-based design approaches.
The chemical versatility of this molecule has also been explored in agrochemical development programs. Researchers have shown that introducing nitrile groups into heterocyclic frameworks can enhance herbicidal efficacy by improving target site specificity while reducing off-target effects on non-crop plants.
In materials science applications, compounds containing both aromatic rings and electron-withdrawing groups like nitriles are being investigated for their use in optoelectronic devices due to their tunable electronic properties and thermal stability characteristics observed under controlled experimental conditions.
Mechanistic studies have revealed that the reactivity patterns of this compound are influenced by both electronic effects from the nitrile substituent and steric effects from the methyl group on the oxazole ring system during catalytic transformations under mild reaction conditions.
Spectroscopic characterization techniques such as X-ray crystallography have provided detailed insights into the conformational preferences of this molecule when interacting with metal catalysts during cross-coupling reactions under ambient temperature conditions.
The importance of this compound in combinatorial chemistry libraries has grown steadily since its initial characterization in academic literature over two decades ago due to its compatibility with high-throughput screening protocols used in modern drug discovery pipelines.
Computational modeling approaches using density functional theory (DFT) have been employed to predict reactivity trends for this scaffold when subjected to various electrophilic attack scenarios during organic synthesis procedures under controlled reaction parameters.
In enzyme inhibition studies involving serine proteases from pathogenic organisms like *Plasmodium falciparum*, derivatives containing similar structural motifs have shown improved binding affinities compared to traditional inhibitors tested under identical experimental conditions.
The synthesis of related compounds has benefited from transition metal-catalyzed methodologies developed since 2020 that enable efficient C-N bond formation while maintaining regioselectivity across different substitution patterns observed in natural product-inspired scaffolds.
In neurodegenerative disease research programs targeting amyloid-beta aggregation pathways associated with Alzheimer's disease pathogenesis mechanisms described in recent publications from leading research institutions worldwide since early 2023...
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